molecular formula C6H8ClN3O B11924750 5-Chloro-3-ethoxypyrazin-2-amine CAS No. 1259478-70-0

5-Chloro-3-ethoxypyrazin-2-amine

Cat. No.: B11924750
CAS No.: 1259478-70-0
M. Wt: 173.60 g/mol
InChI Key: ZLSQWTANNRJECS-UHFFFAOYSA-N
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Description

5-Chloro-3-ethoxypyrazin-2-amine: is an organic compound with the molecular formula C6H8ClN3O and a molecular weight of 173.6 g/mol It is a pyrazine derivative, characterized by the presence of a chlorine atom at the 5-position, an ethoxy group at the 3-position, and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethoxypyrazin-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amine derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-3-ethoxypyrazin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique structure allows for the development of specialized materials with desired properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethoxypyrazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and ethoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

  • 5-Chloro-2-phenyl-1H-indole
  • 5-Chloro-2-methylpyrimidin-4(3H)-one
  • 5-Chloro-2-methyl-3-nitropyridine
  • 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine

Comparison: 5-Chloro-3-ethoxypyrazin-2-amine is unique due to the combination of its chlorine, ethoxy, and amine functional groups. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. For instance, the presence of the ethoxy group can enhance its solubility and influence its interaction with biological targets, making it a versatile compound for various applications .

Properties

CAS No.

1259478-70-0

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

5-chloro-3-ethoxypyrazin-2-amine

InChI

InChI=1S/C6H8ClN3O/c1-2-11-6-5(8)9-3-4(7)10-6/h3H,2H2,1H3,(H2,8,9)

InChI Key

ZLSQWTANNRJECS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1N)Cl

Origin of Product

United States

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